2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide
Description
2-(Benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide is a synthetic acetamide derivative characterized by a benzylsulfanyl group (-S-CH₂-C₆H₅) and a [2,4'-bipyridine]-4-ylmethyl substituent. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting proteins or receptors requiring aromatic or heterocyclic recognition motifs.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20(15-25-14-16-4-2-1-3-5-16)23-13-17-6-11-22-19(12-17)18-7-9-21-10-8-18/h1-12H,13-15H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBCYLPKPIJFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives under specific conditions.
Introduction of the benzylsulfanyl group: This step involves the alkylation of a sulfanyl group with benzyl halides.
Formation of the acetamide linkage: This is usually done by reacting the intermediate with acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the bipyridine moiety can yield reduced bipyridine derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or luminescence.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({[2,4’-bipyridine]-4-yl}methyl)acetamide involves its ability to bind to metal ions through the bipyridine moiety. This binding can modulate the activity of metal-dependent enzymes or other proteins, leading to various biological effects. The benzylsulfanyl group may also play a role in modulating the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(benzylsulfanyl)-N-({[2,4'-bipyridine]-4-yl}methyl)acetamide with acetamide derivatives sharing key structural features: sulfanyl groups , pyridine/bipyridine substituents , or pharmacologically active acetamide cores .
Sulfanyl-Containing Acetamides
Key Differences :
- The benzylsulfanyl group in the target compound may confer greater metabolic stability compared to smaller sulfanyl substituents (e.g., aminophenylsulfanyl in ).
Pyridine/Bipyridine-Modified Acetamides
Key Differences :
- The bipyridine group in the target compound allows for chelation or multidentate interactions, unlike mono-pyridine derivatives (e.g., Py4MA in ).
Pharmacologically Active Acetamides
Key Differences :
- The absence of halogenated or electron-withdrawing groups in the target compound (cf. dichlorophenyl in or trifluoromethyl in ) may reduce toxicity but limit electrophilic interactions.
- The bipyridine scaffold could mimic ATP-binding motifs in kinases, a feature absent in simpler acetamides like goxalapladib .
Structural and Functional Implications
- Bipyridine vs. Mono-Pyridine: The extended conjugation in bipyridine may stabilize charge-transfer complexes, as seen in Ir(III) sensors , whereas mono-pyridyl analogs prioritize steric accessibility .
- Pharmacological Potential: While direct activity data are lacking, the compound’s structural similarity to anticonvulsant and anti-atherosclerosis agents suggests plausible bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
